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Compound of Interest

Compound Name: (+)-Equol

Cat. No.: B191184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key

scientific investigations into (+)-Equol. It is designed to serve as a detailed resource,

summarizing critical data and methodologies for professionals in research and drug

development.

Discovery and Historical Timeline
(+)-Equol, a molecule of significant interest in pharmacology and nutrition, has a rich history

spanning nearly a century. Its journey from an unknown urinary metabolite to a well-

characterized bioactive compound is a testament to advancements in analytical chemistry and

endocrinology.

Initial Isolation and Identification
Equol was first isolated in 1932 by Marrian and Haslewood from the urine of pregnant mares.

[1][2][3][4] The name "equol" was derived from its equine source.[5] Initially, its biological

significance was not fully understood. It took another 50 years for equol to be identified in

human urine in 1982 by Axelson et al., where it was recognized as a metabolite of the soy

isoflavone daidzein, produced by the action of gut microflora.[5][6] This discovery was pivotal,

linking dietary intake of soy to the endogenous production of this biologically active molecule

and leading to the classification of individuals as "equol-producers" or "non-producers".[5][7]
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Elucidation of Stereochemistry
A critical breakthrough in understanding equol's bioactivity was the discovery of its chiral

nature. Equol possesses a chiral center at the C-3 position, meaning it exists as two non-

superimposable mirror images, or enantiomers: S-(-)-equol and R-(+)-equol.[8][9] Subsequent

research definitively established that the enantiomer produced by human intestinal bacteria

from daidzein is exclusively S-(-)-equol.[8] The unnatural enantiomer, R-(+)-equol, can be

synthesized chemically.[10] This stereospecificity is crucial as the two enantiomers exhibit

different biological activities.

Quantitative Data Summary
The biological effects of equol are underpinned by its interactions with various cellular targets.

The following tables summarize key quantitative data from numerous studies, providing a

comparative look at the bioactivity of its enantiomers.

Table 1: Binding Affinities (Ki) for Estrogen Receptors
(ER)

Compound ERα (Ki in nM) ERβ (Ki in nM)
ERβ/ERα
Selectivity
Ratio

Reference

S-(-)-Equol - 0.73 - [8]

S-(-)-Equol - 16 13 [11]

R-(+)-Equol 50 - 0.29 [11]

Genistein - 6.7 16 [11]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Effects on Cancer Cell Proliferation
(IC50 Values)
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Cell Line Cancer Type Compound IC50 (µM) Reference

MDA-MB-231
Breast Cancer

(ER-)
Racemic Equol 252

T47D
Breast Cancer

(ER+)
Racemic Equol 228

LNCaP Prostate Cancer
S-(-)-Equol &

Racemic
≥ 5

LAPC-4 Prostate Cancer
S-(-)-Equol &

Racemic
≥ 2.5

MDA-MB-231 Breast Cancer

Daidzein, R-(+)-

Equol, S-(-)-

Equol

~50 (significant

invasion

inhibition)

[12]

Note: IC50 is the concentration of a drug that gives half-maximal response.

Table 3: Pharmacokinetic Parameters of Equol
Enantiomers in Humans

Parameter S-(-)-Equol R-(+)-Equol
Racemic (±)-
Equol

Reference

Tmax (hours) 2-3 (with a meal) 2-3 (with a meal)
Slower

absorption
[13]

Terminal

Elimination Half-

life (hours)

7-8 7-8 - [14]

Systemic

Bioavailability
Lower Higher

Lower than

individual

enantiomers

[13][14]

Fractional

Urinary Recovery

(%)

61.3 ± 19.5 83.2 ± 11.2 69.3 ± 15.4 [15]
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Note: Data are from studies using orally administered compounds.

Key Signaling Pathways Modulated by (+)-Equol
(+)-Equol exerts its biological effects by modulating several key signaling pathways. The

following diagrams, generated using the DOT language for Graphviz, illustrate these

interactions.

Estrogen Receptor (ER) Signaling Pathway
S-(-)-Equol is a potent ligand for Estrogen Receptor β (ERβ), exhibiting a higher binding affinity

for ERβ than for ERα.[8][11][16] This selective binding initiates a cascade of events that can

influence gene expression and cellular function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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